molecular formula C27H29NO7 B4305991 3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE

3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE

Cat. No.: B4305991
M. Wt: 479.5 g/mol
InChI Key: XVVHYBQRCLKVCZ-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with 4-methoxybenzaldehyde in the presence of a catalytic amount of sodium hydroxide. This is followed by the formation of the oxazolidinone ring through cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or amines.

Scientific Research Applications

3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE apart is its unique combination of functional groups and the presence of the oxazolidinone ring, which imparts specific chemical and biological properties not found in its analogues.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO7/c1-31-21-10-6-19(7-11-21)25-27(30,20-8-12-22(32-2)13-9-20)28(26(29)35-25)16-15-18-5-14-23(33-3)24(17-18)34-4/h5-14,17,25,30H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVHYBQRCLKVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(N(C(=O)O2)CCC3=CC(=C(C=C3)OC)OC)(C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 2
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3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 3
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3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 4
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3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 5
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3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 6
Reactant of Route 6
3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE

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